molecular formula C10H12F3N3O B1304826 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol CAS No. 401930-07-2

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1304826
CAS No.: 401930-07-2
M. Wt: 247.22 g/mol
InChI Key: QQWTYVSELDRYPM-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWTYVSELDRYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383810
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401930-07-2
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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